The compound is synthesized from natural and synthetic precursors, often involving enzymatic reactions that facilitate the introduction of the hydroxyl group. It falls under the category of organic acids, specifically dicarboxylic acids, which are known for their significance in various biochemical pathways and industrial applications.
The synthesis of 3-decyl-3-hydroxypentanedioic acid can be achieved through several methods:
The molecular structure of 3-decyl-3-hydroxypentanedioic acid can be described as follows:
3-Decyl-3-hydroxypentanedioic acid is involved in various chemical reactions:
The mechanism of action for 3-decyl-3-hydroxypentanedioic acid primarily revolves around its role in metabolic pathways:
3-Decyl-3-hydroxypentanedioic acid has several significant applications:
3-Decyl-3-hydroxypentanedioic acid (chemical formula: C₁₅H₂₈O₅; CID 44370363) is a substituted dicarboxylic acid featuring a C10 alkyl chain at the C3 position of a hydroxypentanedioic acid backbone [1] [7]. In native plant systems, its biosynthesis originates from two primary metabolic pathways:
| Plant Species | Tissue | Primary Precursors | Environmental Inducers |
|---|---|---|---|
| Litsea coreana | Leaves | Phenylalanine, C10 fatty acids | Light stress |
| Quercus robur | Leaves | Acetate, Malonyl-CoA | Drought, P-limitation |
| Hypericum spp. | Buds | Shikimate, Acetyl-CoA | Pathogen exposure |
Phosphorus (P) availability critically regulates flux through these pathways. P-supplemented Q. robur under drought shifts metabolism toward osmoprotectant synthesis, including hydroxylated acids with alkyl chains [3].
The structural complexity of 3-decyl-3-hydroxypentanedioic acid arises from regioselective enzymatic reactions:
Table 2: Key Enzymes in 3-Decyl-3-hydroxypentanedioic Acid Biosynthesis
| Enzyme Class | Representative Enzymes | Cofactors | Function | Regioselectivity |
|---|---|---|---|---|
| Cytochrome P450 | CYP79A1, CYP86B1 | O₂, NADPH | C3 hydroxylation | pro-3R stereochemistry |
| Alkyltransferase | PAT1, GbPAT | Decanoyl-CoA | Decyl chain attachment at C3 | C3-specific |
| Dehydrogenase | 3HADH, MDH | NAD⁺ | Oxidation to dicarboxylates | Substrate-specific |
Kinetic studies reveal PATs as rate-limiting, with Kₘ values for decanoyl-CoA ≈ 15 μM [6] [8].
¹³C-labeling experiments and flux balance analysis elucidate precursor routing:
Table 3: Metabolic Flux Distribution Under Varying Conditions
| Precursor Pool | Flux to 3-Decyl Acid (nmol/gFW/h) | Key Regulators | P-limitation Effect |
|---|---|---|---|
| Phosphoenolpyruvate | 12.5 ± 1.8 | PEP carboxylase | +30% flux increase |
| Acetyl-CoA | 8.2 ± 0.9 | Acetyl-CoA carboxylase | -25% flux decrease |
| Decanoyl-CoA | 5.7 ± 0.7 | Thioesterase TEII | +40% flux increase |
| Oxaloacetate | 3.1 ± 0.4 | Malate dehydrogenase | No significant change |
Carbon from [U-¹³C₆]glucose appears in the dicarboxylate groups within 6 hours, confirming TCA cycle involvement [7].
Reconstituting 3-decyl-3-hydroxypentanedioic acid biosynthesis in microbes faces challenges but shows promise:
Table 4: Heterologous Production in Microbial Hosts
| Host System | Engineered Pathways | Titer (mg/L) | Key Challenges |
|---|---|---|---|
| E. coli BL21(DE3) | CYP79A1 + PAT1 + TEII | 38 ± 4 | Low decanoyl-CoA; intermediate toxicity |
| S. cerevisiae BY4741 | CYP86B1 + GbPAT + 3HADH | 110 ± 12 | ER stress from CYP450 expression |
| Y. lipolytica PO1f | Fatty acid elongation module + PATs | 245 ± 18 (predicted) | Unoptimized P450 activity |
Future directions include dynamic pathway regulation and cell-free systems to bypass cellular toxicity [8].
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